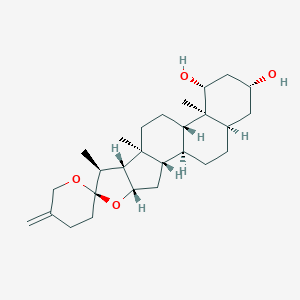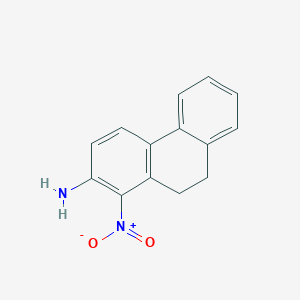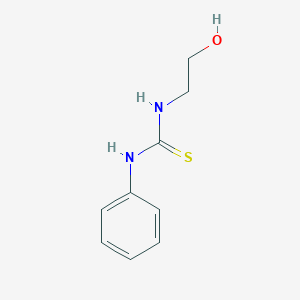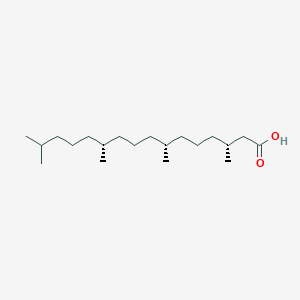
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Übersicht
Beschreibung
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid, also known as phytanic acid, is a branched-chain fatty acid that is naturally found in foods such as dairy products, meat, and fish. It is a significant component of the human diet and is also produced by the gut microbiota. Phytanic acid has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Food Analysis :
- Phytanic acid is analyzed in food samples to determine its diastereomer composition, especially in terrestrial and marine foods. This analysis helps in understanding the dietary sources and variations of phytanic acid in different food types (Schröder & Vetter, 2011).
Biochemistry and Stereochmistry :
- Studies on phytanic acid focus on its stereochemistry, particularly regarding its synthesis and comparison with commercial standards. Understanding its stereochemistry is crucial for biochemical and clinical studies (Schröder, Lutz & Vetter, 2014).
Peroxisomal Disorders :
- Research on phytanic acid's role in peroxisomal disorders shows its breakdown in the peroxisome and the importance of stereochemistry in this process. This has implications for understanding and treating disorders like Refsum disease (Ferdinandusse et al., 2002).
Archaeology :
- Phytanic acid diastereomers are used in characterizing archaeological lipid residues in pottery samples, providing insights into ancient dietary practices and environmental conditions (Lucquin et al., 2016).
Metabolic Effects and Nutritional Significance :
- Studies show that phytanic acid can activate uncoupling protein-1 gene transcription and differentiation in brown adipocytes, suggesting a link between diet and adaptive thermogenesis (Schlüter et al., 2002).
Health and Disease :
- Research into phytanic acid metabolism helps understand its role in health and disease, particularly in conditions where its beta-oxidation is impaired (Wanders, Komen & Ferdinandusse, 2011).
Immunomodulatory Effects :
- Phytanic acid is also studied for its potential immunomodulatory effects, particularly in the context of autoimmune diseases. It appears to have an impact on the production of certain cytokines and immune responses (Nakanishi et al., 2018).
Eigenschaften
CAS-Nummer |
18654-64-3 |
|---|---|
Produktname |
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid |
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
(3R,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19-/m1/s1 |
InChI-Schlüssel |
RLCKHJSFHOZMDR-GUDVDZBRSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CC(=O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


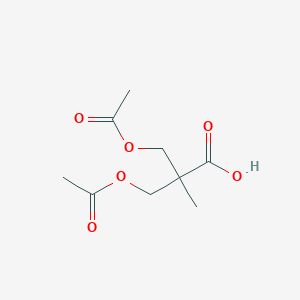
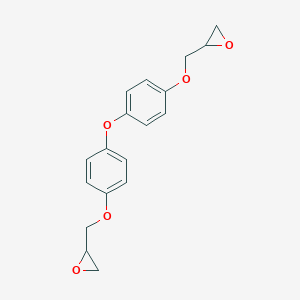
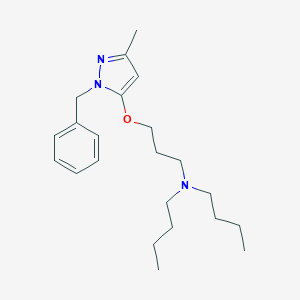
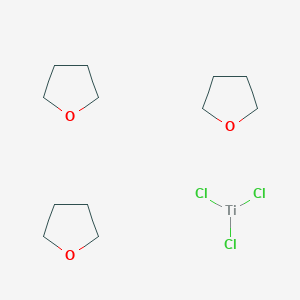
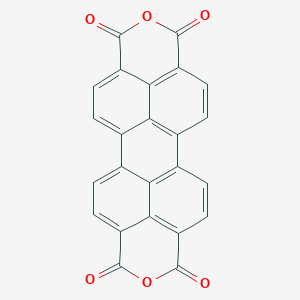
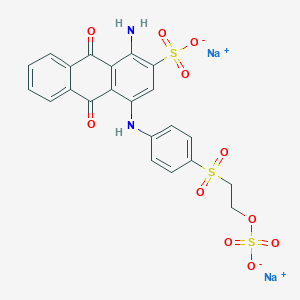
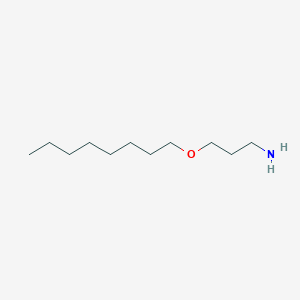
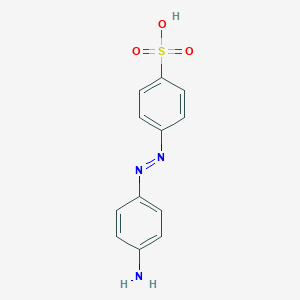
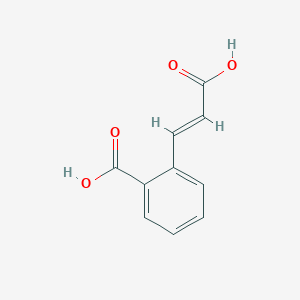
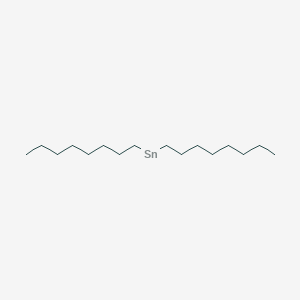
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
